MFCD18314822
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Overview
Description
MFCD18314822 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD18314822 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of a low-temperature self-exothermic reaction based on a solution method. This approach is advantageous due to its lower production cost and shorter preparation cycle compared to vacuum methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanical surface preparation and acid etching are employed to prepare the surfaces for the reactions .
Chemical Reactions Analysis
Types of Reactions: MFCD18314822 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organolithium reagents, which are known for their ability to induce reductive alkylation . The reaction conditions often involve controlled temperatures and the presence of catalysts to enhance the reaction rates.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reactions with organolithium reagents can lead to the formation of gem-dichloro-olefin derivatives .
Scientific Research Applications
MFCD18314822 has a wide range of scientific research applications. It is used in the development of high-performance dielectric films, which are essential in the electronics industry . Additionally, it plays a crucial role in the study of collisional-induced chemical reactions, particularly in atmospheric chemistry .
Mechanism of Action
The mechanism of action of MFCD18314822 involves its interaction with specific molecular targets and pathways. For instance, it can participate in the formation of intermediate complexes with deep energy minima, leading to the production of various chemically active radicals and molecules . This mechanism is crucial for its effectiveness in different chemical processes.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an essential component in various chemical processes, from the synthesis of high-performance materials to the study of atmospheric reactions.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBFHXGDAGUBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685284 |
Source
|
Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-32-2 |
Source
|
Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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